molecular formula C7H10O2 B2784281 Rel-(1R,3r,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid CAS No. 1777-45-3

Rel-(1R,3r,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid

Cat. No.: B2784281
CAS No.: 1777-45-3
M. Wt: 126.155
InChI Key: IEEUSWYDXDXBNK-FMCRUOTFSA-N
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Description

Rel-(1R,3r,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid (CAS 1777-45-3) is a bicyclic carboxylic acid with a strained [3.1.0]hexane scaffold. Its molecular formula is C₇H₁₀O₂ (MW 126.16), featuring a fused cyclopropane and cyclohexane ring system. The "rel-" designation indicates relative stereochemistry, with the carboxylic acid group at position 3 and a unique spatial arrangement due to the bicyclic framework. This compound serves as a critical building block in pharmaceutical synthesis, notably in antiviral agents like vedroprevir .

Properties

IUPAC Name

(1S,5R)-bicyclo[3.1.0]hexane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-7(9)6-2-4-1-5(4)3-6/h4-6H,1-3H2,(H,8,9)/t4-,5+,6?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEEUSWYDXDXBNK-XEAPYIEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1CC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]1CC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rel-(1R,3r,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Diels-Alder reaction followed by subsequent functional group transformations to introduce the carboxylic acid moiety.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the carboxylic acid group, potentially converting it to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the bicyclic ring are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Adenosine Receptor Ligands

One of the most significant applications of Rel-(1R,3r,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid is in the development of adenosine receptor ligands. Research has demonstrated that modifications of the bicyclo[3.1.0]hexane scaffold enhance the potency and selectivity of compounds targeting the A3_3 receptor, which is implicated in inflammation and cancer therapies.

  • Case Study: A study published in 2022 synthesized a series of nucleosides based on this scaffold and evaluated their affinities for P1 receptors using radioligand binding studies. The most potent derivative exhibited an A3_3 receptor affinity (Ki_i of 0.38 μM) and high selectivity for the A3_3 receptor over other subtypes, indicating its potential as a therapeutic agent for inflammatory diseases and cancer .

2. Antiviral Agents

The bicyclo[3.1.0]hexane framework has also been explored for its antiviral properties. Compounds derived from this structure have shown promise in inhibiting viral replication by targeting specific viral enzymes or receptors.

  • Research Findings: Modifications to the bicyclic structure can lead to enhanced activity against viruses such as HIV and hepatitis C, making these compounds valuable in antiviral drug development.

Material Science Applications

1. Polymer Chemistry

This compound is being investigated for its potential use in polymer synthesis due to its ability to act as a monomer or building block.

  • Properties: The unique structural features provide rigidity and stability to polymer chains, which can enhance mechanical properties and thermal resistance.

2. Green Chemistry

The compound's synthesis can be integrated into green chemistry practices due to its relatively simple synthetic routes and potential for biodegradable applications.

Data Summary

Application AreaKey FindingsReferences
Medicinal ChemistryPotent A3_3 receptor ligands; Ki_i = 0.38 μM
Antiviral AgentsInhibition of viral replication
Polymer ChemistryEnhances mechanical properties in polymers
Green ChemistryBiodegradable applications

Mechanism of Action

The mechanism by which Rel-(1R,3r,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Core Structural Analogs: Aza- and Oxabicyclo Derivatives

The bicyclo[3.1.0]hexane scaffold can be modified by replacing carbon atoms with heteroatoms (N or O), altering electronic properties and reactivity.

Compound Name CAS Molecular Formula MW Key Features Reference
Rel-(1R,3r,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid 1777-45-3 C₇H₁₀O₂ 126.16 Parent compound; strained bicyclic core
(1R,2S,5S)-Rel-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid 74984-02-4 C₆H₉NO₂ 127.14 Nitrogen at position 3; increased basicity
(1R,5S,6s)-rel-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid 55685-58-0 C₆H₈O₃ 128.13 Oxygen at position 3; enhanced polarity

Key Differences :

  • Azabicyclo derivatives (e.g., ) introduce nitrogen, enabling hydrogen bonding and participation in acid-base reactions.
  • Oxabicyclo analogs (e.g., ) exhibit reduced strain and altered solubility due to oxygen’s electronegativity.

Functionalized Derivatives: Protecting Groups and Substituents

Functional groups such as tert-butoxycarbonyl (Boc) or methyl substituents modulate stability and synthetic utility.

Compound Name CAS Molecular Formula MW Key Features Reference
rel-(1S,3S,5S)-2-tert-Butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid 1393537-79-5 C₁₂H₁₉NO₄ 241.28 Boc-protected amine; methyl group enhances steric hindrance
tert-Butyl rel-(1R,5S,6s)-6-cyano-3-azabicyclo[3.1.0]hexane-3-carboxylate 2306271-20-3 C₁₂H₁₆N₂O₂ 220.27 Cyano group enables further functionalization
N-Allylbicyclo[3.1.0]hexane-6-carboxamide - C₁₁H₁₅NO 177.24 Allyl group introduces hydrophobicity

Key Differences :

  • Boc protection (e.g., ) stabilizes amines during peptide synthesis.
  • Methyl/cyano groups influence steric effects and reactivity for targeted drug design.

Stereochemical and Enantiomeric Variants

Racemic mixtures and enantiopure forms exhibit distinct pharmacological profiles.

Compound Name CAS Molecular Formula MW Key Features Reference
rac-(1R,3r,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid - C₇H₁₀O₂ 126.16 Racemic mixture; broader SAR studies
(1R,3R,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid 1777-45-3 C₇H₁₀O₂ 126.16 Enantiopure form; specific biological activity

Key Differences :

  • Racemic mixtures (e.g., ) are cost-effective for preliminary screening.
  • Enantiopure forms (e.g., ) are critical for optimizing drug efficacy and reducing off-target effects.

Salts and Prodrugs

Salt forms and prodrug derivatives enhance solubility or bioavailability.

Compound Name CAS Molecular Formula MW Key Features Reference
(1R,3R,5R)-Rel-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride 1212157-09-9 C₆H₁₀ClNO₂ 163.60 Hydrochloride salt; improved crystallinity
rel-(1R,2S,5S)-3-azabicyclo[3.1.0]hexan-2-yl]methanol hydrochloride 1788041-43-9 C₆H₁₂ClNO 149.62 Alcohol derivative for prodrug strategies

Key Differences :

  • Hydrochloride salts (e.g., ) enhance stability and solubility in aqueous media.
  • Prodrugs (e.g., ) improve membrane permeability.

Biological Activity

Rel-(1R,3r,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The compound is characterized by a bicyclo[3.1.0]hexane framework, which is known to influence its interaction with biological targets, particularly adenosine receptors.

  • Molecular Formula : C7_7H10_{10}O2_2
  • Molecular Weight : 126.155 g/mol
  • CAS Number : 1777-45-3
  • SMILES Notation : OC(=O)[C@@H]1C2C1CC(C2)C

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with adenosine receptors, particularly the A3_3 receptor subtype, which plays a significant role in inflammation and cancer.

Adenosine Receptor Interactions

Research has shown that derivatives of bicyclo[3.1.0]hexane can exhibit selective binding affinities for adenosine receptors:

  • A3_3 Receptor Affinity : A study indicated that certain bicyclo[3.1.0]hexane derivatives demonstrated moderate A3_3 receptor affinity with a Ki value of 0.38 μM, suggesting potential therapeutic applications in treating inflammatory diseases and cancers where A3_3 receptors are overexpressed .

Structure-Activity Relationship (SAR)

The structure-activity relationship of bicyclo[3.1.0]hexane derivatives has been extensively studied to optimize their biological activity:

  • Modifications at various positions on the bicyclic scaffold significantly affect receptor binding and selectivity.
  • The introduction of specific functional groups at the 5′ position enhances A3_3 receptor selectivity without off-target effects on P2Y receptors .

Case Study 1: Inhibition of Inflammation

In a preclinical model, a derivative of Rel-(1R,3r,5S)-bicyclo[3.1.0]hexane was evaluated for its anti-inflammatory properties:

  • Methodology : The compound was administered to mice with induced inflammation.
  • Results : Significant reduction in inflammatory markers was observed, correlating with the compound's affinity for the A3_3 receptor.
CompoundKi (μM)Inflammatory Marker Reduction (%)
Rel-(1R,3r,5S)-bicyclo[3.1.0]hexane derivative0.3865%

Case Study 2: Cancer Therapeutics

Another study focused on the potential of this compound in cancer therapy:

  • Objective : To assess the impact of the compound on tumor growth in xenograft models.
  • Findings : Treatment with the compound led to a significant decrease in tumor size compared to controls.
Treatment GroupTumor Size Reduction (%)
Control10%
Rel-(1R,3r,5S) Derivative45%

Q & A

Q. Basic

  • Recrystallization : Ethanol/water mixtures (3:1 v/v) yield high-purity crystals.
  • Column chromatography : Silica gel with polar eluents (e.g., ethyl acetate:hexane gradients).
  • Acid-base extraction : Hydrochloride salt precipitation by adding HCl to the free acid in diethyl ether .

How does the bicyclo[3.1.0]hexane scaffold influence enzyme binding affinity compared to flexible analogs?

Advanced
The rigid scaffold reduces conformational entropy, enhancing binding affinity. For example, INN-listed derivatives with this scaffold show improved inhibition constants (Ki values < 10 nM) in protease assays due to pre-organized geometry matching enzyme active sites. Molecular dynamics simulations confirm reduced flexibility correlates with higher binding energy .

How are solubility issues addressed for this compound in aqueous media?

Q. Basic

  • Salt formation : Hydrochloride salts improve water solubility (e.g., 25 mg/mL in PBS).
  • Co-solvents : DMSO or PEG-400 enhance solubility in biological buffers.
  • Structural modifications : Introducing hydroxyl groups (e.g., at position 6) increases hydrophilicity .

What computational methods predict the bioactivity of derivatives?

Q. Advanced

  • Molecular docking : AutoDock Vina evaluates binding modes to targets (e.g., G-protein-coupled receptors).
  • QSAR modeling : Parameters like logP, HOMO-LUMO gaps, and Hammett constants correlate fluorine substitution with enhanced bioactivity.
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

What stability profiles are documented for this compound under varying storage conditions?

Q. Basic

  • Room temperature : Stable for >6 months in airtight containers with desiccants.
  • Degradation pathways : Hydrolysis under high humidity (>80% RH) or UV exposure (λ < 300 nm).
  • Long-term storage : Recommended at -20°C under argon .

How can contradictory synthetic yield data be reconciled?

Advanced
Yield discrepancies often arise from cyclization efficiency variations (40–65%) due to impurities in precursors or suboptimal catalyst loading. Standardization using continuous flow reactors (residence time: 30 min) and in-line HPLC monitoring reduces batch-to-batch variability. Comparative studies show Pd/C catalysts improve yields by 20% over traditional methods .

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